molecular formula C14H19ClN2O4S B2995267 2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide CAS No. 726153-87-3

2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide

Cat. No. B2995267
M. Wt: 346.83
InChI Key: NTOOHRZZOSTNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide” is a specialty product used for proteomics research . Its molecular formula is C14H19ClN2O4S .

Scientific Research Applications

Pharmacological and Chemical Applications

  • Enzyme Inhibition: A study synthesized N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. One compound showed significant activity as a growth inhibitor against multiple bacterial strains, highlighting the potential of such derivatives in antibacterial applications (Iqbal et al., 2017).
  • Antimicrobial Activity: Another research synthesized acetamide derivatives to assess their antibacterial and anti-enzymatic potential. These derivatives demonstrated moderate to good inhibitory effects against various gram-negative and gram-positive bacteria (Nafeesa et al., 2017).
  • Hypoglycemic Agents: Acylamide derivatives were evaluated for their hypoglycemic activities, with certain compounds found to be most active. This suggests potential applications in diabetes treatment (Srivastava et al., 1996).

Environmental Transformations

  • The metabolism and transformation of chloroacetamide herbicides, which share structural similarities with the compound , in human and rat liver microsomes were studied. This research helps understand how such compounds are processed biologically and their potential impact on health (Coleman et al., 2000).

properties

IUPAC Name

2-chloro-N-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-21-12-6-5-11(16-14(18)10-15)9-13(12)22(19,20)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOOHRZZOSTNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide

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